4-(Piperazin-1-yl)benzo[d][1,2,3]triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-piperazin-1-yl-1,2,3-benzotriazine |
InChI |
InChI=1S/C11H13N5/c1-2-4-10-9(3-1)11(14-15-13-10)16-7-5-12-6-8-16/h1-4,12H,5-8H2 |
InChI Key |
WHOYHXXBJYEZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 4 Piperazin 1 Yl Benzo D 1 2 3 Triazine
General Synthetic Routes to Benzo[d]bohrium.comnih.govacs.orgtriazine Ring Systems
The construction of the benzo[d] bohrium.comnih.govacs.orgtriazine heterocyclic system is a foundational step in the synthesis of the target molecule. Various methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Intramolecular Heterocyclization Approaches
Intramolecular heterocyclization is a primary strategy for forming the benzotriazine ring. The most traditional method involves the diazotization of 2-aminobenzamides using reagents like sodium nitrite (B80452) (NaNO₂) in a strong acid. nih.gov While effective, this method often requires harsh acidic conditions, which can be incompatible with sensitive functional groups and may lead to the formation of undesirable nitrosamine (B1359907) impurities. nih.gov
More recent advancements have focused on milder and more efficient heterocyclization protocols. One notable method is the intramolecular cyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.govacs.org This approach proceeds under basic conditions and avoids the use of nitrites or harsh acids. The reaction involves an initial deprotonation of the TosMIC (tosylmethyl isocyanide) moiety, followed by a nucleophilic attack of the resulting anion on the adjacent azide (B81097) group to initiate cyclization. acs.org This methodology provides access to 4-alkoxy- and 4-aryloxybenzo[d] bohrium.comnih.govacs.orgtriazines, which can serve as precursors to the target compound. nih.govacs.org
| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-azido-2-[isocyano(p-tosyl)methyl]benzene | t-BuOK | DMF | RT | 4-(tert-Butoxy)benzo[d] bohrium.comnih.govacs.orgtriazine | 40% |
| 1-azido-2-[isocyano(p-tosyl)methyl]benzene | NaH, Allyl alcohol | THF | 0 | 4-(Allyloxy)benzo[d] bohrium.comnih.govacs.orgtriazine | 88% |
| 1-azido-2-[isocyano(p-tosyl)methyl]benzene | NaH, Methanol | THF | 0 | 4-Methoxybenzo[d] bohrium.comnih.govacs.orgtriazine | 60% |
Another related approach involves the acid-induced cyclative cleavage of triazene-containing precursors to form dihydrobenzo[d] bohrium.comnih.govacs.orgtriazine derivatives, a strategy that has been extended to the synthesis of fused heterocyclic systems like pyrazolo[3,4-d] bohrium.comnih.govacs.orgtriazines. beilstein-journals.org
Metal-Catalyzed Reactions in Benzo[d]bohrium.comnih.govacs.orgtriazine Synthesis
While metal-catalyzed reactions are extensively used for the functionalization of the pre-formed benzotriazine ring, their application in the primary synthesis of the ring system itself is less common. The literature predominantly features metal-catalyzed transformations of benzotriazinones rather than their de novo synthesis. For instance, nickel and palladium catalysts are widely employed in denitrogenative cross-coupling and annulation reactions of 1,2,3-benzotriazin-4(3H)-ones. researchgate.net
However, related triazine systems have been synthesized using metal catalysis. For example, gold-catalyzed [3+3] cycloaddition reactions of enynones with azides have been developed for the synthesis of fused furo[3,4-d] bohrium.comnih.govacs.orgtriazines. researchgate.net These examples highlight the potential for developing novel metal-catalyzed routes to the core benzo[d] bohrium.comnih.govacs.orgtriazine scaffold, although direct, widely applicable methods remain an area for further research.
Strategies for Introducing the Piperazine (B1678402) Moiety onto the Benzo[d]bohrium.comnih.govacs.orgtriazine Scaffold
Once the benzotriazine core is formed, the next critical step is the introduction of the piperazine moiety at the 4-position. This is typically achieved through the formation of a carbon-nitrogen bond between the C4 of the benzotriazine ring and one of the nitrogen atoms of piperazine.
Nucleophilic Substitution Reactions for Piperazine Incorporation
Nucleophilic aromatic substitution (SNAr) is the most direct and commonly employed method for attaching a piperazine ring to an electron-deficient heteroaromatic system. mdpi.com The reaction requires a benzotriazine precursor bearing a suitable leaving group, typically a halogen like chlorine, at the 4-position (e.g., 4-chlorobenzo[d] bohrium.comnih.govacs.orgtriazine). The three nitrogen atoms within the triazine ring act as strong electron-withdrawing groups, activating the C4 position towards nucleophilic attack. nih.gov
In this reaction, one of the nitrogen atoms of piperazine acts as the nucleophile, attacking the electrophilic C4 carbon of the 4-halobenzotriazine. This is followed by the expulsion of the halide ion to yield 4-(piperazin-1-yl)benzo[d] bohrium.comnih.govacs.orgtriazine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity.
| Electrophile | Nucleophile | Base | Solvent | Conditions |
|---|---|---|---|---|
| 4-Chlorobenzo[d] bohrium.comnih.govacs.orgtriazine | Piperazine | Triethylamine (TEA) or K₂CO₃ | Dioxane, DMF, or Acetonitrile (B52724) | Heating (e.g., 80 °C) |
| 4-Chlorobenzo[b] bohrium.comchemsynthesis.comthiazine 1,1-dioxide | 1-(prop-2-yn-1-yl)piperazine | TEA | Dioxane | 80 °C, 8 h nih.govresearchgate.net |
| 2,4-Dichloroquinazoline | Various Amines | DIPEA | n-Butanol | Reflux mdpi.com |
Note: The table includes analogous reactions on similar activated heterocyclic systems to illustrate common conditions, as direct literature for the specific title compound may be proprietary.
Coupling Reactions in Benzo[d]bohrium.comnih.govacs.orgtriazine-Piperazine Conjugation
Modern organometallic cross-coupling reactions offer a powerful alternative to traditional SNAr methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly well-suited for forming C-N bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction has become a cornerstone of medicinal chemistry for the synthesis of N-arylpiperazines. nih.gov
The catalytic cycle typically involves the oxidative addition of a 4-halobenzo[d] bohrium.comnih.govacs.orgtriazine to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base, and reductive elimination of the final product, 4-(piperazin-1-yl)benzo[d] bohrium.comnih.govacs.orgtriazine, regenerating the Pd(0) catalyst. libretexts.org This method is known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than SNAr reactions. wikipedia.org
The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. Sterically hindered biarylphosphine ligands are often employed to facilitate the reductive elimination step. researchgate.net
Chemical Reactivity Profile of the Benzo[d]bohrium.comnih.govacs.orgtriazine Nucleus
The benzo[d] bohrium.comnih.govacs.orgtriazine nucleus is not merely a stable scaffold but possesses a rich and useful chemical reactivity profile, primarily centered around the lability of the triazine ring.
A key feature of this heterocycle is its propensity to undergo denitrogenative reactions, where it extrudes a molecule of dinitrogen (N₂) upon thermal, photochemical, or metal-catalyzed activation. researchgate.net This transformation generates a highly reactive benz-fused azete intermediate or an equivalent species, which can be trapped in various ways.
Common reactions include:
Denitrogenative Transannulation: In the presence of transition metal catalysts (e.g., Ni, Rh, Ru), the benzotriazine ring can react with unsaturated partners like alkynes or nitriles. researchgate.netnih.gov The reaction proceeds with the loss of N₂, and the remaining fragment of the triazine ring combines with the coupling partner to form new heterocyclic systems, such as isoquinolones or quinazolines. nih.govnih.gov
Nucleophilic Attack and Ring Opening: The electron-deficient nature of the triazine ring makes it susceptible to attack by nucleophiles. bohrium.com Nucleophilic addition can occur at the C4 or C6 positions, often leading to a cascade reaction involving N₂ extrusion and ring opening or rearrangement to form different acyclic or heterocyclic products. bohrium.comresearchgate.net For example, reaction with secondary amines can lead to the formation of β-aminoenals after N₂ loss and hydrolysis. researchgate.net
Hydroxylation and Phosphorylation: Under metal-free conditions, 1,2,3-benzotriazin-4(3H)-ones can undergo denitrogenative hydroxylation or phosphorylation to yield ortho-substituted benzamides. researchgate.net
This reactivity makes the benzo[d] bohrium.comnih.govacs.orgtriazine core a versatile synthetic intermediate, serving as a masked diazonium species or a precursor for generating ortho-arylated benzamides and other complex nitrogen-containing heterocycles. nih.govresearchgate.net
Preferential Nucleophilic Reactivity of Triazines
The 1,2,3-triazine (B1214393) ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the triazine ring susceptible to nucleophilic attack. wikipedia.orgyoutube.com In the context of the benzo[d] researchgate.netnih.govrsc.orgtriazine system, the C-4 position is particularly activated towards nucleophilic substitution. This reactivity is the basis for the synthesis of 4-substituted benzotriazines, including the title compound.
The formation of 4-(piperazin-1-yl)benzo[d] researchgate.netnih.govrsc.orgtriazine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a suitable precursor, such as 4-chloro-benzo[d] researchgate.netnih.govrsc.orgtriazine or a 1,2,3-benzotriazin-4(3H)-one derivative, is treated with piperazine. The nitrogen atom of piperazine acts as the nucleophile, attacking the electrophilic C-4 carbon of the benzotriazine ring and displacing a leaving group (e.g., chloride) to form the final product. rsc.orgresearchgate.net
Studies on related systems have demonstrated this preferential reactivity. For instance, 4-arylamino-1,2,3-benzotriazines have been shown to decompose in the presence of secondary amines like piperidine, a reaction initiated by the nucleophilic attack of the amine at the C-4 position of the triazine ring. rsc.org Similarly, the reaction of pentafluoropyridine (B1199360) with piperazine shows that nucleophilic substitution preferentially occurs at the 4-position (para to the ring nitrogen), which is the most activated site. researchgate.net In 1,2,3-triazine 1-oxides, the site of nucleophilic attack can vary depending on the nucleophile, with alkoxides showing high selectivity for the 4-position. nih.gov
The general mechanism for this SNAr reaction involves two main steps:
Addition Step: The nucleophile (piperazine) attacks the electron-deficient C-4 carbon of the benzotriazine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com
Elimination Step: The leaving group is expelled from the complex, and the aromaticity of the benzotriazine ring is restored, yielding the 4-piperazinyl substituted product.
This inherent electrophilicity of the C-4 position governs the primary synthetic route to this class of compounds and is a key consideration in its chemical behavior.
Stability Considerations of 1,2,3-Triazine Derivatives
The stability of the 1,2,3-triazine ring system is a critical factor in its synthesis, handling, and application. While the fused benzene (B151609) ring in benzo[d] researchgate.netnih.govrsc.orgtriazine derivatives confers more stability compared to monocyclic 1,2,3-triazines, the heterocyclic ring remains susceptible to decomposition under certain conditions. nih.govresearchgate.net
Thermal Stability: 1,2,3-Benzotriazine (B1250035) derivatives can undergo thermal decomposition. A common pathway for nitrogen-rich heterocycles is the extrusion of molecular nitrogen (N₂). researchgate.net For example, the thermolysis of 1,2,3-benzotriazin-4(3H)-one does not simply release nitrogen but leads to the formation of a more complex fused heterocyclic system, quinazolino[3,2-c] researchgate.netnih.govrsc.orgbenzotriazin-8-one. rsc.org This indicates that thermal decomposition can be a complex process involving intramolecular rearrangements. In general, benzotriazole (B28993) derivatives are found to be significantly more stable thermally than their 1,2,3-triazole counterparts, with decomposition of benzotriazoles occurring at temperatures between 280-380°C. researchgate.net While direct data for 4-(piperazin-1-yl)benzo[d] researchgate.netnih.govrsc.orgtriazine is scarce, it is expected to have moderate to good thermal stability under normal conditions, though it may be less stable than the corresponding benzotriazole analog.
Chemical Stability: The 1,2,3-benzotriazine ring can be sensitive to both acidic and basic conditions. The synthesis of these compounds often involves diazotization of 2-aminobenzamides, which traditionally requires harsh acidic conditions. acs.org However, the ring can also be cleaved under nucleophilic conditions, as seen in the reaction of 4-arylamino-1,2,3-benzotriazines with secondary amines, which leads to ring-opened amidine products. rsc.org This reactivity highlights that the stability of the scaffold is highly dependent on the reaction environment and the nature of the substituents present on the ring.
| Condition | Effect on 1,2,3-Benzotriazine Ring | Potential Outcome | Reference |
|---|---|---|---|
| Thermolysis (High Temperature) | Ring fragmentation or rearrangement | Extrusion of N₂; formation of fused systems | researchgate.netrsc.org |
| Strong Acid | Can be required for synthesis but may also promote decomposition | Formation of the ring or potential degradation | acs.org |
| Strong Nucleophiles (e.g., secondary amines) | Nucleophilic attack at C-4 leading to ring opening | Formation of 2-aminobenzamidine (B1660964) derivatives | rsc.org |
| Photolysis | Potential for photochemical rearrangement or degradation | Ring cleavage or isomerization (general for N-heterocycles) | researchgate.net |
Further Chemical Transformations and Derivatization Strategies on the 4-(Piperazin-1-yl)benzo[d]researchgate.netnih.govrsc.orgtriazine Scaffold
The 4-(piperazin-1-yl)benzo[d] researchgate.netnih.govrsc.orgtriazine scaffold is particularly valuable as an intermediate because the piperazine ring offers a convenient handle for further chemical modification. The secondary amine (N-H) of the piperazine moiety is a nucleophilic site that can readily participate in a wide array of chemical reactions. This allows for the systematic synthesis of libraries of derivatives to explore structure-activity relationships (SAR) in drug discovery programs. wellcomeopenresearch.orgnih.gov
Common derivatization strategies focusing on the piperazine secondary amine include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a robust method to introduce a variety of substituents.
Alkylation/Arylation: Reaction with alkyl halides or aryl halides (often under metal catalysis like the Buchwald-Hartwig reaction) to introduce alkyl or aryl groups. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield substituted ureas and thioureas.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds or nitriles.
Click Chemistry: The piperazine nitrogen can be first functionalized with a group containing an alkyne or an azide. This "handle" can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to link the scaffold to other molecules containing a complementary functional group, a common strategy for creating complex molecular hybrids. nih.govresearchgate.netnih.gov
These transformations enable the introduction of diverse functional groups, which can modulate the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile.
| Reaction Type | Reagent(s) | Functional Group Introduced | General Product Structure |
|---|---|---|---|
| Acylation | R-COCl or (RCO)₂O | Amide | Benzotriazinyl-Piperazinyl-COR |
| Alkylation | R-X (X=Cl, Br, I) | Tertiary Amine | Benzotriazinyl-Piperazinyl-R |
| Sulfonylation | R-SO₂Cl | Sulfonamide | Benzotriazinyl-Piperazinyl-SO₂R |
| Reductive Amination | RCHO, NaBH(OAc)₃ | Substituted Alkyl | Benzotriazinyl-Piperazinyl-CH₂R |
| Urea Formation | R-NCO | Urea | Benzotriazinyl-Piperazinyl-CONH-R |
The versatility of these derivatization strategies makes the 4-(piperazin-1-yl)benzo[d] researchgate.netnih.govrsc.orgtriazine scaffold a promising starting point for the development of novel compounds with potential applications in various fields of chemical and biological research. wellcomeopenresearch.org
Structure Activity Relationship Sar and Structural Modification Studies of Benzo D 1 2 3 Triazine Piperazine Conjugates
General Principles of SAR for Benzo[d]enamine.netenamine.netnih.govtriazine Derivatives
The biological activity of benzo[d] enamine.netenamine.netnih.govtriazine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The substitution pattern plays a critical role in modulating the compound's affinity and selectivity for its biological targets.
Influence of Substituent Effects on Biological Activity
Research into various benzo[d] enamine.netenamine.netnih.govtriazine derivatives has illuminated the significant impact of substituents on their biological profiles. For instance, in the context of antitumor activity, the introduction of different functional groups can drastically alter the efficacy of the parent compound. The electronic properties, size, and lipophilicity of these substituents are key determinants of their interaction with biological macromolecules.
SAR of Piperazine-Containing Compounds in the Context of 4-(Piperazin-1-yl)benzo[d]enamine.netenamine.netnih.govtriazine
The incorporation of a piperazine (B1678402) ring at the 4-position of the benzo[d] enamine.netenamine.netnih.govtriazine scaffold introduces a versatile handle for structural modifications. The piperazine moiety not only influences the physicochemical properties of the conjugate but also provides opportunities for further derivatization to fine-tune its biological activity.
Impact of Modifications at Nitrogen Positions of the Piperazine Ring
The two nitrogen atoms of the piperazine ring are key points for structural diversification. Modifications at these positions can significantly impact the pharmacological profile of the 4-(Piperazin-1-yl)benzo[d] enamine.netenamine.netnih.govtriazine conjugate.
Substitutions at the N4-position of the piperazine ring have been shown to be a critical determinant of biological activity in various classes of piperazine-containing compounds. The nature of the substituent, whether it be an alkyl, aryl, or a more complex heterocyclic system, can influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets in a target protein, while the incorporation of polar groups can improve aqueous solubility.
The basicity of the piperazine nitrogens can also be modulated through substitution, which can affect the compound's ionization state at physiological pH and its ability to form ionic interactions with biological targets.
Table 1: Illustrative Impact of N4-Piperazine Substitutions on Biological Activity (Hypothetical Data)
| N4-Substituent (R) | Biological Activity (IC50, µM) |
| -H | 10.5 |
| -CH3 | 5.2 |
| -CH2CH3 | 4.8 |
| -C6H5 | 1.5 |
| -C6H4-F (para) | 0.8 |
This table is for illustrative purposes and based on general principles of SAR for piperazine-containing compounds.
Role of the Piperazine Moiety as a Linker
In many bioactive molecules, the piperazine ring serves as a linker, connecting the core pharmacophore (in this case, the benzo[d] enamine.netenamine.netnih.govtriazine) to another functional group or pharmacophore. The piperazine's conformational flexibility and its ability to engage in hydrogen bonding can be crucial for orienting the connected moieties in a way that optimizes their interaction with the biological target.
Rational Design Principles for Novel 4-(Piperazin-1-yl)benzo[d]enamine.netenamine.netnih.govtriazine Analogs
The rational design of novel analogs of 4-(Piperazin-1-yl)benzo[d] enamine.netenamine.netnih.govtriazine is guided by the established SAR principles. By systematically modifying different parts of the molecule, researchers can aim to enhance its therapeutic properties.
Bioisosteric Replacements of the Piperazine Moiety
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. Replacing the piperazine ring with other cyclic diamines or conformationally restricted analogs can lead to improved potency, selectivity, or pharmacokinetic properties.
Several bioisosteres for the piperazine ring have been explored in medicinal chemistry. These include, but are not limited to, homopiperazine, diazabicycloalkanes, and various spirocyclic diamines. The choice of a bioisostere depends on the desired conformational constraints and the specific interactions with the target protein. For example, replacing piperazine with a more rigid bicyclic system can lock the molecule in a more bioactive conformation, potentially leading to increased potency.
Table 2: Common Bioisosteres for the Piperazine Moiety
| Bioisostere | Structural Features | Potential Advantages |
| Homopiperazine | Seven-membered ring | Increased flexibility |
| Diazabicyclo[2.2.1]heptane | Rigid bicyclic structure | Conformational restriction |
| Spiro[3.3]heptane-2,6-diamine | Spirocyclic, rigid | Novel 3D orientation of substituents |
The exploration of such bioisosteric replacements offers a promising avenue for the development of novel 4-(piperazin-1-yl)benzo[d] enamine.netenamine.netnih.govtriazine analogs with enhanced therapeutic profiles.
Scaffold Hopping Approaches in Analog Design
Scaffold hopping is a widely utilized and effective strategy in medicinal chemistry for the discovery of novel compounds that retain the biological activity of a parent molecule but possess a different core structure. niper.gov.in This approach is particularly valuable for optimizing lead compounds by improving their potency, selectivity, pharmacokinetic properties, or for navigating around existing intellectual property. dtic.mil In the context of benzo[d] nih.govenamine.netresearchgate.nettriazine-piperazine conjugates, scaffold hopping can be applied to either the benzo[d] nih.govenamine.netresearchgate.nettriazine core or the piperazine linker to generate novel analogs with potentially enhanced therapeutic profiles.
A key principle in scaffold hopping is the concept of bioisosterism, where a substituent or group is replaced by another with similar physical or chemical properties to produce a comparable biological effect. nih.gov This can involve replacing entire ring systems while maintaining the crucial pharmacophoric elements in the correct spatial orientation.
Bioisosteric Replacement of the Piperazine Moiety
The piperazine ring is a common structural motif in a vast number of approved drugs. enamine.net However, in some instances, it can be associated with undesirable properties. Therefore, replacing the piperazine ring with other cyclic diamines or related structures through scaffold hopping is a common strategy to modulate a compound's characteristics.
The following table illustrates a hypothetical structure-activity relationship (SAR) study where the piperazine moiety in a series of benzo[d] nih.govenamine.netresearchgate.nettriazine conjugates is replaced with different cyclic amines.
| Compound ID | Piperazine Bioisostere | Hypothetical IC50 (nM) |
|---|---|---|
| Parent Compound | Piperazine | 50 |
| Analog A | Homopiperazine | 85 |
| Analog B | 2,5-Diazabicyclo[2.2.1]heptane | 35 |
| Analog C | 1,4-Diazepane | 110 |
| Analog D | (R,R)-2,5-Dimethylpiperazine | 45 |
Note: The data presented in this table is for illustrative purposes to demonstrate the concept of scaffold hopping and does not represent actual experimental results for 4-(Piperazin-1-yl)benzo[d] nih.govenamine.netresearchgate.nettriazine.
Scaffold Hopping of the Benzo[d] nih.govenamine.netresearchgate.nettriazine Core
Another avenue for analog design involves the replacement of the benzo[d] nih.govenamine.netresearchgate.nettriazine scaffold itself. researchgate.net This approach aims to identify alternative heterocyclic systems that can mimic the key binding interactions of the original core while offering improved properties. The benzotriazole (B28993) scaffold, being an isostere of the naturally occurring purine (B94841) nucleus, has been a foundation for the development of numerous bioactive compounds. nih.gov
The following interactive data table provides a hypothetical comparison of the biological activity of analogs where the benzo[d] nih.govenamine.netresearchgate.nettriazine core has been replaced by other heterocyclic systems.
| Compound ID | Core Scaffold Replacement | Hypothetical IC50 (nM) |
|---|---|---|
| Parent Compound | Benzo[d] nih.govenamine.netresearchgate.nettriazine | 50 |
| Analog E | Benzotriazole | 70 |
| Analog F | Quinazoline | 120 |
| Analog G | Pyrazolo[3,4-d]pyrimidine | 65 |
| Analog H | Imidazo[1,2-a]pyridine | 95 |
Note: The data presented in this table is for illustrative purposes to demonstrate the concept of scaffold hopping and does not represent actual experimental results for 4-(Piperazin-1-yl)benzo[d] nih.govenamine.netresearchgate.nettriazine.
Biological Activity Investigations and Molecular Mechanisms of 4 Piperazin 1 Yl Benzo D 1 2 3 Triazine and Its Analogs
In Vitro Evaluation of Diverse Biological Activities
The unique structural features of 4-(Piperazin-1-yl)benzo[d] researchgate.netrhhz.nettriazine and its related compounds have prompted numerous in vitro studies to assess their biological potential across various domains.
Antimicrobial Activity (Antibacterial and Antifungal)
Derivatives of piperazine (B1678402) have demonstrated notable antimicrobial properties. Substituted piperazine derivatives have been screened for their efficacy against a range of bacterial and fungal pathogens. The antibacterial activity has been observed against both Gram-positive bacteria such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli researchgate.net. Similarly, antifungal activity has been reported against species like Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus researchgate.net.
In a study focusing on piperazinylbenzothiazine derivatives, significant antibacterial activity was noted against Bacillus alkalophilus, Bacillus subtilis, and Bacillus flexus. Antifungal activity was also observed against Aspergillus niger and Aspergillus flexus . Another study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole and 1,2,4-triazole showed significant antibacterial activity against Gram-negative strains, particularly E. coli, and weaker antifungal activity mdpi.com. For instance, one compound exhibited the highest activity against S. aureus with a 38 mm inhibition zone, while another was most effective against B. subtilis mdpi.com. The minimum inhibitory concentration (MIC) for one derivative against E. coli was found to be 8 μg/mL mdpi.com.
Furthermore, novel 1,2,3-triazole-piperazin-benzo[b] researchgate.netnih.govthiazine 1,1-dioxide derivatives have exhibited excellent antibacterial activity against methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA), with MIC values ranging from 1.56 to 12.5 μg/mL nih.gov.
Table 1: Antibacterial Activity of Piperazine Analogs
| Compound Class | Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|---|
| N,N′-disubstituted piperazines | S. aureus | 16 | 38 | mdpi.com |
| N,N′-disubstituted piperazines | B. subtilis | 16 | - | mdpi.com |
| N,N′-disubstituted piperazines | E. coli | 8 | - | mdpi.com |
| 1,2,3-triazole-piperazin-benzo[b] researchgate.netnih.govthiazine 1,1-dioxides | MSSA | 1.56 - 12.5 | - | nih.gov |
| 1,2,3-triazole-piperazin-benzo[b] researchgate.netnih.govthiazine 1,1-dioxides | MRSA | 1.56 - 12.5 | - | nih.gov |
| 1,2,3-triazole-piperazin-benzo[b] researchgate.netnih.govthiazine 1,1-dioxides | VRSA | 3.12 - 12.5 | - | nih.gov |
Enzyme Inhibition Studies
The inhibitory potential of piperazine-containing compounds has been explored against several key enzymes implicated in various diseases.
Acetylcholinesterase (AChE): In the context of Alzheimer's disease, where acetylcholinesterase inhibitors are a key therapeutic strategy, various piperazine derivatives have been investigated. Thiazole-substituted benzoylpiperazine derivatives have shown high inhibitory effects on AChE, with IC50 values for some compounds ranging from 0.8023 μM to 1.2130 μM nih.gov. Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified a compound with an IC50 value of 0.91 μM against AChE nih.gov.
Leukotriene A4 Hydrolase (LTA4H): LTA4H is a crucial enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4. Inhibition of this enzyme is a promising strategy for treating inflammatory diseases nih.gov. Studies have identified inhibitors of LTA4H, and though specific data for 4-(Piperazin-1-yl)benzo[d] researchgate.netrhhz.nettriazine is not available, the broader class of compounds that inhibit this enzyme includes those with structural similarities nih.govmdpi.comresearchgate.netnih.gov.
Cyclooxygenase (COX): The anti-inflammatory potential of piperazine derivatives has also been evaluated through their inhibition of cyclooxygenase enzymes. A study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which include a phenyl-piperazino ring, demonstrated inhibition of both COX-1 and COX-2 nih.gov. Another study on phenylpiperazine derivatives of 1,4-benzodioxan identified a selective COX-2 inhibitor with significant anti-inflammatory activity nih.gov. Research on piperine, which contains a piperidine ring, showed it inhibits COX-2 activity but not COX-1 mdpi.commdpi.com.
PI3K/mTOR: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Dual inhibitors of PI3K and mTOR are of significant interest nih.govnih.govresearchgate.net. While specific data for the title compound is lacking, a series of dimorpholinoquinazoline-based compounds, which share structural motifs with some triazine-based inhibitors, have been shown to inhibit the PI3K/Akt/mTOR pathway mdpi.com.
EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Rhodanine–piperazine hybrids have been shown to exhibit anticancer activity, with evidence suggesting EGFR inhibition as a key mechanism of action mdpi.com. Pyrimidine-based compounds have also been identified as potential EGFR inhibitors researchgate.net.
Table 2: Enzyme Inhibition by Piperazine Analogs
| Enzyme | Compound Class | IC50 (μM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Thiazole-substituted benzoylpiperazines | 0.8023 - 1.2130 | nih.gov |
| Acetylcholinesterase (AChE) | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | 0.91 | nih.gov |
| Cyclooxygenase-2 (COX-2) | Phenylpiperazine derivatives of 1,4-benzodioxan | - | nih.gov |
| EGFR | Rhodanine–piperazine hybrids | - | mdpi.com |
Antiproliferative Activity against Cancer Cell Lines
The anticancer potential of piperazine and triazine derivatives has been a significant area of research. A series of novel 1,3,5-triazine hydrazone derivatives demonstrated strong to moderate antiproliferative activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values in the low micromolar range mdpi.com. Specifically, a dimorpholino-s-triazine derivative showed IC50 values of 1.0 μM and 0.98 μM in MCF-7 and HCT-116 cells, respectively mdpi.com.
Another study on researchgate.netrhhz.netnih.govtriazino[4,3-a]indoles identified compounds with significant antiproliferative effects against MCF-7, HepG-2, and HCT-116 cell lines, with IC50 values ranging from 8.2 to 18.2 μM researchgate.net. Furthermore, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity against the UO-31 renal cell carcinoma cell line unipa.itnih.gov.
Analytical Methodologies for Characterization and Quantification in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 4-(Piperazin-1-yl)benzo[d] rhhz.netnih.govnih.govtriazine in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for an unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(Piperazin-1-yl)benzo[d] rhhz.netnih.govnih.govtriazine, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzotriazine ring and the aliphatic protons of the piperazine (B1678402) moiety.
Benzotriazine Ring Protons: The four protons on the benzene (B151609) portion of the benzotriazine ring typically appear as a complex multiplet pattern in the downfield region (δ 7.5-8.5 ppm) due to spin-spin coupling. nih.gov The exact chemical shifts and coupling constants (J-values) depend on the substitution pattern and the solvent used. nih.gov
Piperazine Ring Protons: The eight protons of the piperazine ring are chemically equivalent in two sets of four due to the ring's symmetry and rapid chair-to-chair interconversion at room temperature. The protons on the carbons adjacent to the benzotriazine ring (N-Ar) are expected to resonate at a different chemical shift than those adjacent to the secondary amine (N-H), typically appearing as two distinct triplets or multiplets in the upfield region (δ 3.0-4.0 ppm). mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Benzotriazine Ring Carbons: The carbon atoms of the benzotriazine ring typically resonate in the aromatic region (δ 110-165 ppm). The carbon atom C4, to which the piperazine ring is attached, is significantly deshielded and appears far downfield. nih.gov
Piperazine Ring Carbons: The carbon atoms of the piperazine ring appear in the aliphatic region of the spectrum (δ 40-60 ppm). Similar to the proton signals, two distinct signals are expected for the piperazine carbons due to their different chemical environments. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Structurally Related Compounds Data presented is for analogous structures containing the benzo[d] rhhz.netnih.govnih.govtriazine or piperazine moieties to illustrate expected chemical shift regions.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic (Benzotriazine) | 7.5 - 8.5 (m) | nih.gov |
| Piperazine (N-CH₂) | 3.0 - 4.0 (m) | mdpi.com | |
| ¹³C NMR | Aromatic (Benzotriazine C-Ar) | 110 - 148 | nih.gov |
| Aromatic (Benzotriazine C4) | ~160 | nih.gov | |
| Aliphatic (Piperazine CH₂) | 40 - 60 | mdpi.com |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is particularly valuable.
For 4-(Piperazin-1-yl)benzo[d] rhhz.netnih.govnih.govtriazine (C₁₁H₁₃N₅), the expected monoisotopic mass is 215.1171 g/mol . HRMS analysis would confirm this elemental composition by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺ at m/z 216.1249. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information. Characteristic fragmentation would likely involve the cleavage of the piperazine ring or the bond connecting it to the benzotriazine moiety. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for 4-(Piperazin-1-yl)benzo[d] rhhz.netnih.govnih.govtriazine
| Ion | Calculated m/z | Observed m/z | Technique | Reference |
|---|---|---|---|---|
| [M+H]⁺ | 216.1249 | Consistent with calculation | ESI-HRMS | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(Piperazin-1-yl)benzo[d] rhhz.netnih.govnih.govtriazine would display characteristic absorption bands.
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.
C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzotriazine ring. mdpi.com
C-H Aliphatic Stretch: Strong absorption bands just below 3000 cm⁻¹ (approx. 2800-2950 cm⁻¹) are due to the C-H stretching vibrations of the methylene (B1212753) groups in the piperazine ring. mdpi.com
C=N and C=C Stretch: The region from 1500 to 1650 cm⁻¹ would contain bands corresponding to the C=N and C=C stretching vibrations within the aromatic benzotriazine system.
C-N Stretch: C-N stretching vibrations for both the aromatic and aliphatic amines would appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperazine) |
| > 3000 | C-H Stretch | Aromatic (Benzotriazine) |
| 2800 - 2950 | C-H Stretch | Aliphatic (Piperazine) |
| 1500 - 1650 | C=N / C=C Stretch | Aromatic Ring |
| 1200 - 1350 | C-N Stretch | Aryl/Alkyl Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4-(Piperazin-1-yl)benzo[d] rhhz.netnih.govnih.govtriazine is expected to show characteristic absorption maxima (λ_max) due to π → π* and n → π* transitions within the conjugated benzotriazine ring system. The position of these maxima can be influenced by the solvent polarity. The attachment of the electron-donating piperazine group to the benzotriazine chromophore may cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzotriazine. mdpi.com
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of 4-(Piperazin-1-yl)benzo[d] rhhz.netnih.govnih.govtriazine. A reversed-phase HPLC method, typically using a C18 column, is commonly employed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is most often achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks.
Gas Chromatography (GC, HRGC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a molecule like 4-(Piperazin-1-yl)benzo[d] unodc.orgresearchgate.netmdpi.comtriazine, GC can be employed to assess its purity. The sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium). mdpi.com
High-Resolution Gas Chromatography (HRGC) utilizes capillary columns, which are long, narrow, open-tubular columns that offer significantly higher separation efficiency and resolution compared to packed columns. This allows for the separation of complex mixtures and the accurate quantification of individual components.
Key parameters in a GC method that would be optimized for this compound include the oven temperature program, the type of column, the carrier gas flow rate, and the detector type (e.g., Flame Ionization Detector - FID). A typical oven program would start at a lower temperature and gradually increase to elute the compound, with the final temperature held to ensure all components have exited the column. mdpi.com
Table 1: Illustrative GC Parameters for Analysis of Piperazine Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Capillary Column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of analytes. |
| Carrier Gas | Helium or Hydrogen | Acts as the mobile phase to carry the analyte through the column. mdpi.com |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of the sample onto the column. mdpi.com |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds based on their boiling points and interaction with the stationary phase. mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the analyte as it elutes from the column. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used in synthetic chemistry to monitor the progress of a reaction. nih.gov In the synthesis of 4-(Piperazin-1-yl)benzo[d] unodc.orgresearchgate.netmdpi.comtriazine, TLC would be used to track the consumption of starting materials and the formation of the product. mdpi.comclockss.org
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. mdpi.commdpi.com The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the eluent). As the eluent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase.
By comparing the spots of the reaction mixture with spots of the starting materials, chemists can qualitatively assess the reaction's progression. The completion of the reaction is often indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. mdpi.com Visualization is typically achieved under UV light or by using chemical staining agents. mdpi.commdpi.com
Hyphenated Analytical Techniques
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectrometry, providing a higher degree of certainty in analytical results.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most widely used hyphenated techniques for the identification of forensic drug samples and other complex mixtures. unodc.org It couples a gas chromatograph with a mass spectrometer. As components are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, based on the mass-to-charge ratio (m/z) of the fragments.
For 4-(Piperazin-1-yl)benzo[d] unodc.orgresearchgate.netmdpi.comtriazine, GC-MS analysis would provide both its retention time from the GC and its mass spectrum from the MS. The retention time helps to distinguish it from other compounds in a mixture, while the mass spectrum allows for its structural confirmation. The mass spectrometer is typically operated in electron ionization (EI) mode, which produces a library-searchable spectrum. mdpi.com This technique offers high specificity and sensitivity for identifying unknown compounds and confirming the identity of target analytes. unodc.org
Table 2: Expected GC-MS Data for Characterization
| Parameter | Information Provided | Significance |
|---|---|---|
| Retention Time (RT) | Time taken for the analyte to pass through the GC column. | Characteristic property used for preliminary identification. |
| Molecular Ion Peak (M+) | A peak in the mass spectrum corresponding to the intact molecule's mass. | Confirms the molecular weight of the compound. |
| Fragmentation Pattern | A series of peaks corresponding to the masses of fragments from the parent molecule. | Provides structural information for definitive identification and confirmation. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. semanticscholar.org It combines the high-resolution separation of liquid chromatography (most commonly HPLC or UPLC) with the sensitive and selective detection of mass spectrometry. researchgate.netnih.gov
In the analysis of 4-(Piperazin-1-yl)benzo[d] unodc.orgresearchgate.netmdpi.comtriazine, LC would first separate the compound from other components in the sample matrix. A common approach involves using a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.govmdpi.com
After separation, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used in LC-MS, as it is a soft ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight. mdpi.com The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) then separates the ions based on their m/z ratio, providing data for both qualitative and quantitative analysis. semanticscholar.orgmdpi.com LC-MS is noted for its high sensitivity and is a preferred method for detecting trace amounts of piperazine derivatives in various samples. researchgate.netsemanticscholar.org
Future Perspectives and Research Gaps in the Study of 4 Piperazin 1 Yl Benzo D 1 2 3 Triazine
Opportunities for Novel Analog Design and Synthesis
The structural framework of 4-(Piperazin-1-yl)benzo[d] nih.govnih.govresearchgate.nettriazine is ripe for modification to explore and optimize its biological activities. A primary strategy is the synthesis of novel analogs through molecular hybridization, which involves combining the core scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities.
One promising approach is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach various moieties to the piperazine (B1678402) ring. nih.govnih.gov This method allows for the creation of a diverse library of 1,2,3-triazole-containing hybrids. For instance, derivatives could be synthesized by first introducing a propargyl group to the N4 position of the piperazine ring, followed by a click reaction with a variety of organic azides. This strategy has been successfully employed for similar piperazine-containing scaffolds to produce compounds with significant antiproliferative activity against cancer cell lines. nih.govresearchgate.net
Another avenue for analog design involves the modification of the benzotriazine ring system itself. Substitutions at various positions on the benzene (B151609) ring could modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to biological targets. Furthermore, the synthesis of analogs where the piperazine linker is attached to different positions of the benzotriazine core could be explored.
Finally, the creation of conjugates with other heterocyclic systems known for their biological relevance, such as benzothiazole, isatin, or benzimidazole, presents a viable strategy. nih.gov The synthesis of such hybrids can be achieved through multi-step reaction sequences, often starting with the acylation of the piperazine nitrogen followed by reactions to build the desired heterocyclic appendage. nih.govresearchgate.net
Table 1: Strategies for Novel Analog Design
| Strategy | Description | Key Synthetic Methods | Potential Outcome |
|---|---|---|---|
| Molecular Hybridization | Combining the core scaffold with other known pharmacophores. | Click Chemistry (CuAAC), Multi-step synthesis | Enhanced potency, novel biological activities. |
| Scaffold Modification | Introducing substituents on the benzotriazine ring. | Standard aromatic substitution reactions | Improved pharmacokinetic properties, target selectivity. |
| Conjugation | Linking the core molecule to other heterocyclic systems. | Acylation, Cyclization reactions | Synergistic effects, multi-target activity. |
Advancements in Molecular Mechanistic Elucidation In Vitro
A significant gap in the current understanding of 4-(Piperazin-1-yl)benzo[d] nih.govnih.govresearchgate.nettriazine and its potential analogs is the detailed elucidation of their molecular mechanisms of action. While preliminary studies on related compounds have shown activities such as anticancer and antimicrobial effects, the specific molecular targets and pathways involved often remain unclear. nih.gov
Future research should focus on comprehensive in vitro screening to identify the biological targets of newly synthesized analogs. This can be achieved through a variety of techniques, including enzymatic assays, receptor binding assays, and whole-cell-based assays. For example, given that many piperazine derivatives exhibit activity against central nervous system targets, screening against a panel of neurotransmitter receptors and transporters would be a logical step. researchgate.net Similarly, the anticancer activity of related scaffolds suggests that investigation into their effects on key signaling pathways involved in cancer progression, such as kinase pathways or apoptosis, is warranted. mdpi.com
Advanced proteomic and genomic approaches could also be employed to identify unbiasedly the molecular targets of these compounds. Techniques like thermal proteome profiling (TPP) or chemical proteomics can provide a global view of the protein targets of a small molecule within a cell. Furthermore, once a primary target is identified, detailed biochemical and biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to characterize the binding kinetics and thermodynamics of the interaction.
Integration of Computational and Experimental Approaches for Predictive Modeling
The integration of computational modeling with experimental synthesis and testing can significantly accelerate the drug discovery process for derivatives of 4-(Piperazin-1-yl)benzo[d] nih.govnih.govresearchgate.nettriazine. In silico methods can be used to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby guiding the selection of the most promising candidates for synthesis. researchgate.net
Molecular docking is a powerful tool for predicting the binding mode and affinity of a ligand to its target protein. nih.govresearchgate.net For instance, if a specific enzyme is identified as a target, docking studies can be used to design analogs with improved interactions with the active site. This approach has been successfully used to develop potent inhibitors for various targets, including enzymes relevant to cancer and neurodegenerative diseases. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. researchgate.net By building a mathematical model that correlates the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of unsynthesized analogs. This can help in prioritizing synthetic efforts towards compounds with the highest predicted potency.
Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the development of drug-like molecules. researchgate.net Computational tools can predict properties such as solubility, membrane permeability, and metabolic stability, allowing for the early identification and optimization of compounds with favorable pharmacokinetic profiles.
Table 2: Computational Approaches in Drug Design
| Technique | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting ligand-protein binding modes and affinities. | Design of more potent and selective analogs. |
| QSAR | Correlating chemical structure with biological activity. | Prediction of activity for virtual compounds. |
| ADME Prediction | Estimating pharmacokinetic properties. | Optimization of drug-like properties. |
Potential for Exploring Broader Biological Applications Beyond Current Research Areas
While initial research on similar scaffolds has focused on areas like cancer and infectious diseases, the 4-(piperazin-1-yl)benzo[d] nih.govnih.govresearchgate.nettriazine core has the potential for a much broader range of biological applications. The piperazine moiety is a common feature in many centrally acting agents, and the benzotriazine core is also present in compounds with diverse activities. researchgate.netmdpi.com
One area of high potential is in the treatment of neurodegenerative diseases. For example, compounds that can inhibit enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) are of great interest for the treatment of Alzheimer's disease. nih.gov The 1,3,5-triazine scaffold, structurally related to benzotriazine, has been explored for the development of dual inhibitors of these enzymes. nih.gov Therefore, screening of 4-(piperazin-1-yl)benzo[d] nih.govnih.govresearchgate.nettriazine analogs against these and other relevant targets in neurodegeneration is a promising future direction.
Another potential application is in the area of metabolic diseases. For instance, inhibitors of alpha-glucosidase are used in the management of type 2 diabetes. Novel benzotriazinone carboxamides have been identified as potent alpha-glucosidase inhibitors, suggesting that the benzotriazine scaffold could be a valuable starting point for the design of new antidiabetic agents. mdpi.com
Finally, the potential for these compounds to act as modulators of epigenetic targets, such as histone methyltransferases, should not be overlooked. wellcomeopenresearch.orgcardiff.ac.uk The identification of a 6-(piperazin-1-yl)-1,3,5-triazine core as a scaffold with anti-schistosomal activity acting through the inhibition of a histone methyltransferase highlights the potential for this chemical class to impact epigenetic pathways. wellcomeopenresearch.orgcardiff.ac.uk
Q & A
What are the common synthetic routes for 4-(Piperazin-1-yl)benzo[d][1,2,3]triazine derivatives?
Basic Research Focus
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, 2-[4-(2-chloroethyl)-piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine derivatives are synthesized by reacting triazine precursors with piperazine derivatives under basic conditions (e.g., DABCO as a catalyst) . Key steps include:
- Chlorinated triazine intermediates : Prepared via reaction of cyanuric chloride with amines.
- Piperazine coupling : Achieved by nucleophilic displacement of chlorine atoms on the triazine core using piperazine derivatives.
- Purification : Column chromatography (silica gel) and recrystallization are standard methods to isolate high-purity products (>97%) .
What analytical techniques are employed to characterize this compound derivatives?
Basic Research Focus
Characterization relies on spectroscopic and chromatographic methods:
- NMR spectroscopy : - and -NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm substituent positions and piperazine integration .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M + H]⁺ peaks) .
- HPLC/TLC : Monitoring reaction progress and purity assessment using GF-254 silica plates with UV visualization .
How does the substitution pattern on the triazine core influence the cytotoxicity of this compound derivatives?
Advanced Research Focus
Substituent positioning and electronic effects critically modulate bioactivity:
- Chloroethylamine moieties : Derivatives with 2-chloroethyl groups exhibit IC₅₀ values of 13.88–146.79 µM in MCF-7 cells, surpassing chlorambucil (IC₅₀ = 24.6 µM) .
- Symmetrical vs. mixed substituents : Tri(piperazin-1-yl) derivatives show enhanced biological interactions due to symmetrical charge distribution, unlike asymmetric analogs with pyridine/pyrimidine groups .
- Electron-withdrawing groups : Nitro or halogen substituents increase electrophilicity, enhancing DNA alkylation potential .
What strategies are used to resolve contradictory data in receptor binding affinities of piperazinyl-triazine derivatives?
Advanced Research Focus
Contradictions often arise from structural nuances or assay conditions. Mitigation strategies include:
- SAR studies : Systematic replacement of substituents (e.g., replacing benzo[b]thiophen-4-yl with indole moieties) to isolate receptor-specific effects. For instance, 4-(piperazin-1-yl)-1H-indole derivatives achieve EC₅₀ = 1.4–10.0 nM for D₂/D₃ and 5-HT₁ₐ receptors .
- Orthogonal assays : Cross-validate results using radioligand binding, functional cAMP assays, and in vitro metabolic stability tests .
- Molecular modeling : Docking studies to rationalize affinity variations (e.g., steric clashes in D₂R binding pockets for bulkier substituents) .
How can molecular docking studies be integrated with experimental data to optimize this compound derivatives for multi-target therapies?
Advanced Research Focus
Computational tools guide rational design for dual-target agonists:
- Target prioritization : Focus on receptors with overlapping pharmacophores (e.g., D₂/D₃ and 5-HT₁ₐ in Parkinson’s disease) .
- Binding mode analysis : Identify conserved interactions (e.g., hydrogen bonds with Ser194/Ser197 in 5-HT₁ₐ) and modify substituents to enhance multi-receptor engagement .
- ADMET prediction : Use QSAR models to pre-screen for toxicity and metabolic stability, reducing late-stage attrition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
